![molecular formula C26H36ClN3O2S B2801157 4-butoxy-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215587-61-3](/img/structure/B2801157.png)
4-butoxy-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Description
4-butoxy-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C26H36ClN3O2S and its molecular weight is 490.1. The purity is usually 95%.
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Biological Activity
4-butoxy-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound that exhibits potential biological activities, particularly in pharmacological applications. Its structure includes a benzo[d]thiazole moiety and a diethylaminoethyl group, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C26H36ClN3O2S
- Molecular Weight : Approximately 490.1 g/mol
- Structural Features : The compound contains a butoxy group, enhancing its lipophilicity and potentially its biological activity .
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit:
- Anti-inflammatory properties
- Analgesic effects
- Potential anticancer activity
These activities are attributed to its ability to interact with various enzymes and receptors involved in inflammatory pathways and pain signaling.
The biological activity of the compound can be linked to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, thereby reducing inflammation and pain.
- Receptor Interaction : The diethylamino group enhances binding affinity to certain receptors, which could improve therapeutic efficacy.
- Electrophilic Reactions : The benzo[d]thiazole ring is capable of undergoing electrophilic substitution reactions, potentially modifying its biological activity.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Key aspects include:
- Absorption : The lipophilic nature may enhance absorption through biological membranes.
- Distribution : Studies are needed to determine tissue distribution patterns.
- Metabolism : The compound's metabolic pathways require elucidation to understand its bioavailability and elimination.
- Excretion : Identifying excretion routes will help assess potential toxicity and side effects.
Case Studies and Research Findings
Recent studies have highlighted the antibacterial properties of related compounds, which may provide insights into the biological activity of the target compound:
Table 1: Antibacterial Activity Comparison
Compound | Gram-positive Bacteria | Gram-negative Bacteria | MIC (µg/mL) |
---|---|---|---|
PR-TPB Complex | S. aureus (14 mm) | E. coli (8 mm) | 64 |
B. subtilis (16 mm) | P. aeruginosa (8 mm) | 32 | |
C. albicans (15 mm) | ND | 64 |
*ND = Not Determined; mm = Millimeter; MIC = Minimum Inhibitory Concentration .
These findings suggest that compounds similar to this compound may possess significant antibacterial properties.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-butoxy-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride, and how can purity be ensured?
The synthesis involves multi-step organic reactions:
- Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with dioxolane precursors under acidic conditions .
- Step 2: Coupling of the thiazole intermediate with a diethylaminoethyl group using halide reagents (e.g., 2-(diethylamino)ethyl chloride) in the presence of a base like triethylamine .
- Step 3: Final benzamide formation via reaction with 4-butoxybenzoyl chloride, followed by hydrochloric acid salt precipitation .
Purity Assurance: Use HPLC (>95% purity threshold) and NMR to validate intermediate and final product integrity. TLC monitors reaction progress .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Assigns proton and carbon environments, confirming substituent positions (e.g., diethylaminoethyl and 4-butoxy groups) .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity and detects side products (e.g., unreacted intermediates) .
- Mass Spectrometry (MS): Validates molecular weight (e.g., 484.0 g/mol) and fragmentation patterns .
Q. How do functional groups influence the compound's reactivity and biological activity?
- Thiazole Ring: Enhances π-π stacking with biological targets (e.g., enzymes), contributing to potential anticancer activity .
- Diethylaminoethyl Group: Increases solubility in aqueous buffers at physiological pH and may facilitate receptor binding .
- 4-Butoxy Benzamide: Modulates lipophilicity, affecting membrane permeability and pharmacokinetics .
Q. What experimental conditions are required to maintain stability during storage?
- Storage: Lyophilized powder at -20°C in amber vials to prevent hydrolysis of the amide bond .
- Buffer Compatibility: Avoid strongly basic conditions (>pH 9) to prevent thiazole ring degradation .
Q. How are preliminary biological activities assessed for this compound?
- In Vitro Assays: Dose-response curves in cancer cell lines (e.g., IC50 determination via MTT assay) .
- Target Engagement: Fluorescence polarization assays to evaluate binding affinity to kinases or GPCRs .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the diethylaminoethyl group?
- Catalyst Screening: Test palladium-based catalysts for Buchwald-Hartwig amination to improve coupling efficiency .
- Solvent Optimization: Replace dichloromethane with dioxane to enhance solubility of aromatic intermediates .
- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation .
Q. How should researchers resolve contradictions in bioactivity data between this compound and structurally similar analogs?
- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., 4-butoxy vs. ethoxy groups) using molecular docking to identify key binding interactions .
- Off-Target Screening: Use proteome-wide affinity chromatography to identify non-specific binding partners .
Q. What strategies elucidate the compound's mechanism of action in disease models?
- Transcriptomic Profiling: RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or inflammation) .
- Pharmacological Knockdown: siRNA silencing of suspected targets (e.g., kinases) to confirm functional relevance .
Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?
- Co-Solvent Systems: Use cyclodextrin complexes or PEG-400 to enhance solubility without altering bioactivity .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) for improved aqueous compatibility .
Q. What methodologies assess the compound's environmental impact in ecotoxicological studies?
Properties
IUPAC Name |
4-butoxy-N-[2-(diethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2S.ClH/c1-6-9-18-31-22-13-11-21(12-14-22)25(30)29(17-16-28(7-2)8-3)26-27-24-20(5)19(4)10-15-23(24)32-26;/h10-15H,6-9,16-18H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFUSZBNXFBQNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N(CCN(CC)CC)C2=NC3=C(S2)C=CC(=C3C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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